Cas no 2227685-49-4 ((1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol)

(1R)-3-Amino-1-(1-benzothiophen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a benzothiophene core, which confers unique steric and electronic properties. The (1R)-enantiomer exhibits high stereoselectivity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its structural motif is particularly useful in the development of bioactive compounds, including enzyme inhibitors and receptor modulators. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, enabling fine-tuning of physicochemical properties. This compound is typically employed as a key intermediate in medicinal chemistry due to its rigid aromatic system and chiral center, which enhance binding affinity and selectivity in target interactions. High purity grades are available for research and industrial use.
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol structure
2227685-49-4 structure
Product name:(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
CAS No:2227685-49-4
MF:C11H13NOS
Molecular Weight:207.292021512985
CID:5934826
PubChem ID:165973976

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
    • 2227685-49-4
    • EN300-1803142
    • インチ: 1S/C11H13NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m1/s1
    • InChIKey: WEHXJFHLIXJHFN-SECBINFHSA-N
    • SMILES: S1C2C=CC=CC=2C=C1[C@@H](CCN)O

計算された属性

  • 精确分子量: 207.07178521g/mol
  • 同位素质量: 207.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.5
  • トポロジー分子極性表面積: 74.5Ų

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1803142-2.5g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
2.5g
$3611.0 2023-09-19
Enamine
EN300-1803142-5.0g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
5g
$5345.0 2023-05-23
Enamine
EN300-1803142-0.25g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
0.25g
$1696.0 2023-09-19
Enamine
EN300-1803142-0.5g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
0.5g
$1770.0 2023-09-19
Enamine
EN300-1803142-10.0g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
10g
$7927.0 2023-05-23
Enamine
EN300-1803142-0.05g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
0.05g
$1549.0 2023-09-19
Enamine
EN300-1803142-1.0g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
1g
$1844.0 2023-05-23
Enamine
EN300-1803142-1g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
1g
$1844.0 2023-09-19
Enamine
EN300-1803142-0.1g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
0.1g
$1623.0 2023-09-19
Enamine
EN300-1803142-10g
(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol
2227685-49-4
10g
$7927.0 2023-09-19

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol 関連文献

(1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-olに関する追加情報

Recent Advances in the Study of (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol (CAS: 2227685-49-4)

The compound (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol, with CAS number 2227685-49-4, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its benzothiophene scaffold, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents and enzyme inhibitors. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug discovery and development.

A key area of research involves the enantioselective synthesis of (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol, which is critical for ensuring its biological activity and minimizing off-target effects. Advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high enantiomeric purity. These synthetic approaches not only enhance the efficiency of production but also pave the way for scalable manufacturing processes, which are essential for clinical and commercial applications.

Pharmacological studies have revealed that (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol exhibits potent activity as a modulator of neurotransmitter systems. Specifically, it has been identified as a selective ligand for certain G-protein-coupled receptors (GPCRs) implicated in neurological disorders such as depression, anxiety, and schizophrenia. In vitro and in vivo experiments have demonstrated its ability to modulate receptor signaling pathways, leading to potential therapeutic effects. These findings underscore its relevance as a candidate for further preclinical and clinical evaluation.

In addition to its CNS applications, recent investigations have explored the compound's role as an enzyme inhibitor. Preliminary data suggest that (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol can inhibit key enzymes involved in inflammatory and metabolic pathways. For instance, it has shown inhibitory activity against certain kinases and proteases, which are targets for treating autoimmune diseases and cancer. These multifunctional properties highlight its versatility and potential for repurposing in diverse therapeutic areas.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and safety profiles of (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol. Current research efforts are directed toward structure-activity relationship (SAR) studies to identify derivatives with improved efficacy and reduced toxicity. Computational modeling and high-throughput screening are being utilized to accelerate this process, enabling the rapid identification of lead compounds for further development.

In conclusion, (1R)-3-amino-1-(1-benzothiophen-2-yl)propan-1-ol represents a compelling subject of study in chemical biology and pharmaceutical research. Its unique structural features and broad pharmacological activities make it a valuable scaffold for drug discovery. Ongoing research aims to elucidate its full therapeutic potential and address existing limitations, paving the way for its eventual translation into clinical applications. Future studies will likely focus on expanding its therapeutic indications and optimizing its drug-like properties to meet the stringent requirements of regulatory approval.

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